N-(2-cyanoethyl)-4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-N-ethylbenzamide
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Overview
Description
N-(2-cyanoethyl)-4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-N-ethylbenzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the regulation of endocannabinoid signaling in the body.
Mechanism of Action
N-(2-cyanoethyl)-4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-N-ethylbenzamide selectively inhibits this compound, which is responsible for the degradation of endocannabinoids such as anandamide. This leads to increased levels of anandamide, which activates the cannabinoid receptors CB1 and CB2, resulting in the modulation of various physiological processes such as pain, inflammation, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. Its selective inhibition of this compound leads to increased levels of endocannabinoids such as anandamide, which activate the cannabinoid receptors CB1 and CB2, resulting in the modulation of various physiological processes.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-cyanoethyl)-4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-N-ethylbenzamide in lab experiments is its potent and selective inhibition of this compound, which allows for the modulation of endocannabinoid signaling without affecting other enzymes or receptors. However, one of the limitations is its potential off-target effects, which can lead to unwanted side effects.
Future Directions
There are several future directions for the research on N-(2-cyanoethyl)-4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-N-ethylbenzamide. One direction is to investigate its potential therapeutic applications in various diseases such as pain, inflammation, anxiety, and depression in clinical trials. Additionally, further studies are needed to understand its mechanism of action and potential off-target effects. Finally, the development of more potent and selective this compound inhibitors based on this compound could lead to the development of more effective treatments for various diseases.
Synthesis Methods
The synthesis of N-(2-cyanoethyl)-4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-N-ethylbenzamide involves the reaction of 5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid with N-(2-chloroethyl)-N-ethylbenzamide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
Scientific Research Applications
N-(2-cyanoethyl)-4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-N-ethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases such as pain, inflammation, anxiety, and depression. Its selective inhibition of this compound leads to increased levels of endocannabinoids such as anandamide, which are known to have anti-inflammatory and analgesic effects. Additionally, it has been shown to have anxiolytic and antidepressant effects in preclinical studies.
Properties
IUPAC Name |
N-(2-cyanoethyl)-4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-N-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-2-22(11-3-10-18)17(23)14-8-6-13(7-9-14)16-19-15(20-21-16)12-4-5-12/h6-9,12H,2-5,11H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOWLOGSZDTAEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)C(=O)C1=CC=C(C=C1)C2=NNC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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